

In-Depth Technical Guide: PF-03084014 (Nirogacestat)

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Compound of Interest

Compound Name: *Fmoc-Phe-OH-13C6*

Cat. No.: B12409103

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CAS Number: 446276-60-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

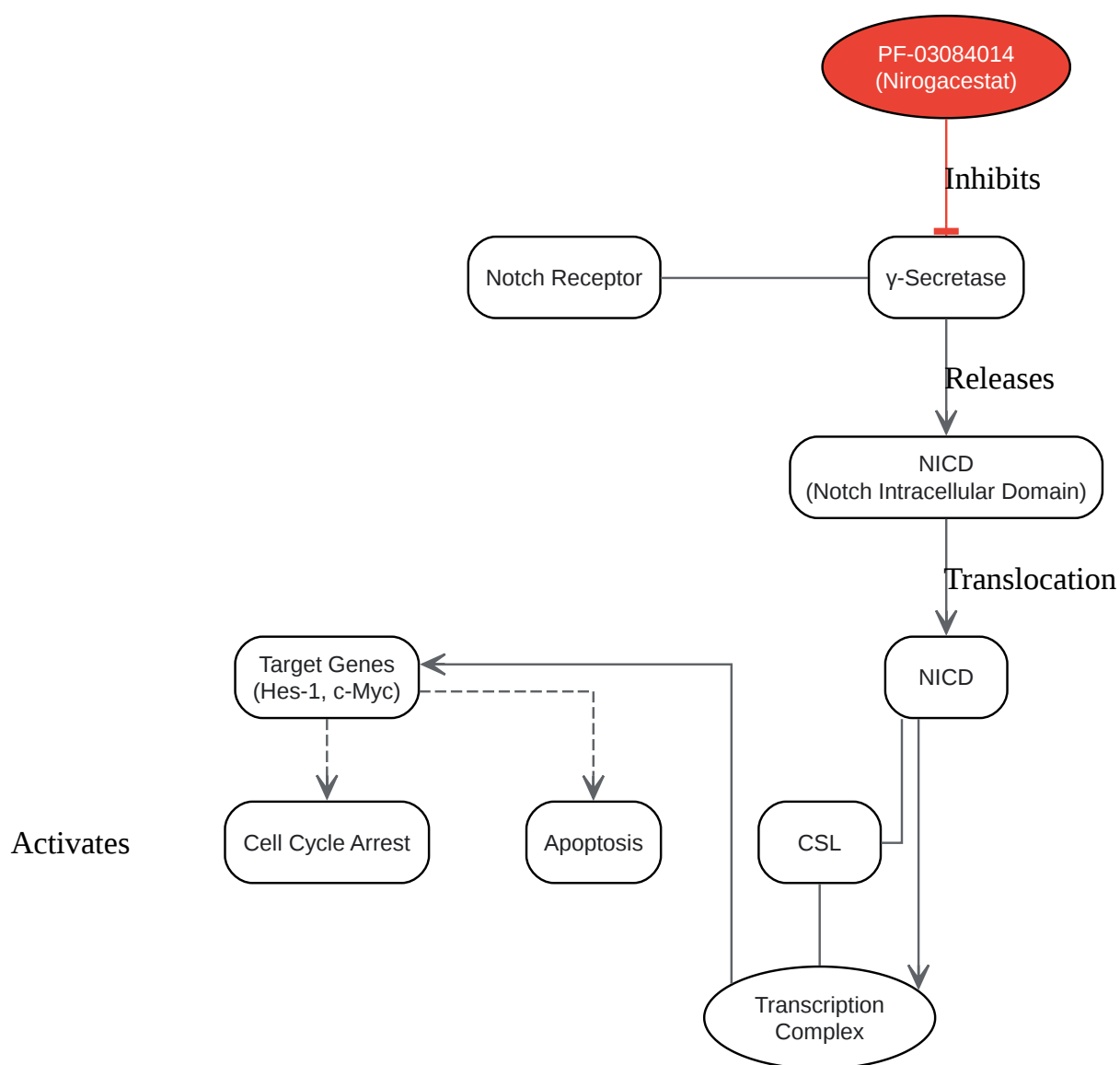
PF-03084014, also known as Nirogacestat, is a potent, selective, reversible, and non-competitive small molecule inhibitor of γ -secretase.^{[1][2]} Aberrant regulation of the Notch signaling pathway is implicated in the tumorigenesis of various cancers.^{[1][3]} The proteolytic cleavage of the Notch intracellular domain (NICD) by γ -secretase is a critical step in Notch-dependent nuclear signaling, making γ -secretase an attractive therapeutic target.^{[1][2]} PF-03084014 has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and advanced solid tumors, including desmoid tumors.^{[1][4][5]} This document provides a comprehensive overview of the scientific literature on PF-03084014, with a focus on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Inhibition of Notch Signaling

PF-03084014 exerts its therapeutic effect by inhibiting the γ -secretase enzyme complex. This inhibition prevents the cleavage of the Notch receptor, thereby blocking the release of the Notch intracellular domain (NICD).^{[1][2]} Consequently, the translocation of NICD to the nucleus and the subsequent transcription of Notch target genes, such as Hes-1 and c-Myc, are downregulated.^{[1][2][6]} This disruption of the Notch signaling cascade leads to cell cycle arrest

and induction of apoptosis in cancer cells that are dependent on this pathway for their proliferation and survival.[1][2]

Signaling Pathway Diagram



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Caption: Inhibition of the Notch signaling pathway by PF-03084014.

Quantitative Data Summary

Table 1: In Vitro Activity of PF-03084014

Assay Type	Cell Line/System	Endpoint	IC50 Value	Reference
Cell-free γ -secretase assay	-	A β production	6.2 nM	[6]
Notch receptor cleavage	HPB-ALL	NICD reduction	13.3 nM	[6]
Notch target gene expression	HPB-ALL	Hes-1 downregulation	<1 nM	[6]
Notch target gene expression	HPB-ALL	c-Myc downregulation	10 nM	[6]
Cell Growth Inhibition	HPB-ALL	Apoptosis/Cell cycle arrest	30-100 nM	[6]
Cell Growth Inhibition	DND-41	Apoptosis/Cell cycle arrest	30-100 nM	[6]
Cell Growth Inhibition	TALL-1	Apoptosis/Cell cycle arrest	30-100 nM	[6]
Cell Growth Inhibition	Sup-T1	Apoptosis/Cell cycle arrest	30-100 nM	[6]
Proliferation	HUVECs	-	0.5 μ M	[6]
Lumen formation	HUVECs	-	50 nM	[6]
Migration	MX1	-	1 μ M (95% inhibition)	[6]

Table 2: In Vivo Antitumor Efficacy of PF-03084014

Animal Model	Tumor Type	Dose and Schedule	Key Findings	Reference
HPB-ALL xenograft	T-ALL	200 mg/kg single dose	~80% maximal NICD inhibition	[6]
HPB-ALL xenograft	T-ALL	150 mg/kg	~92% maximal tumor growth inhibition	[6]
HCC1599 xenograft	Breast Cancer	120 mg/kg	Induction of apoptosis, reduced proliferation and metastasis	[6]

Table 3: Clinical Trial Data for PF-03084014

Phase	Patient Population	Dose	Key Outcomes	Reference
Phase I	Advanced solid tumors	20-330 mg BID	MTD: 220 mg BID; RP2D: 150 mg BID; 1 CR (thyroid cancer), 5/7 PR (desmoid tumor)	[4] [7]
Phase II	Desmoid tumors	150 mg BID	71.4% objective response rate in evaluable patients	[4] [5]

Experimental Protocols

Cell-Free γ -Secretase Assay

- Objective: To determine the in vitro inhibitory activity of PF-03084014 on γ -secretase.

- **Methodology:** A cell-free assay for A β production was performed using detergent-solubilized membranes derived from HeLa cells.[8] A DNA fragment encoding amino acids 596-695 of the 695-aa isoform of APP (APP695) with a C-terminal Flag sequence is generated and inserted into a prokaryotic expression vector.[6] The resulting protein is used as a substrate for the γ -secretase present in the HeLa cell membrane preparation. The assay measures the production of amyloid- β (A β) peptide in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of PF-03084014 that inhibits 50% of the γ -secretase activity.[6]

Cellular Notch Cleavage Assay

- **Objective:** To assess the effect of PF-03084014 on Notch receptor cleavage in a cellular context.
- **Methodology:** HPB-ALL cells, which have mutations in Notch1, are treated with various concentrations of PF-03084014.[6] Following treatment, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for the Notch intracellular domain (NICD). The reduction in NICD levels is quantified to determine the cellular IC50 for Notch cleavage inhibition.[6][9]

Cell Growth Inhibition and Apoptosis Assays

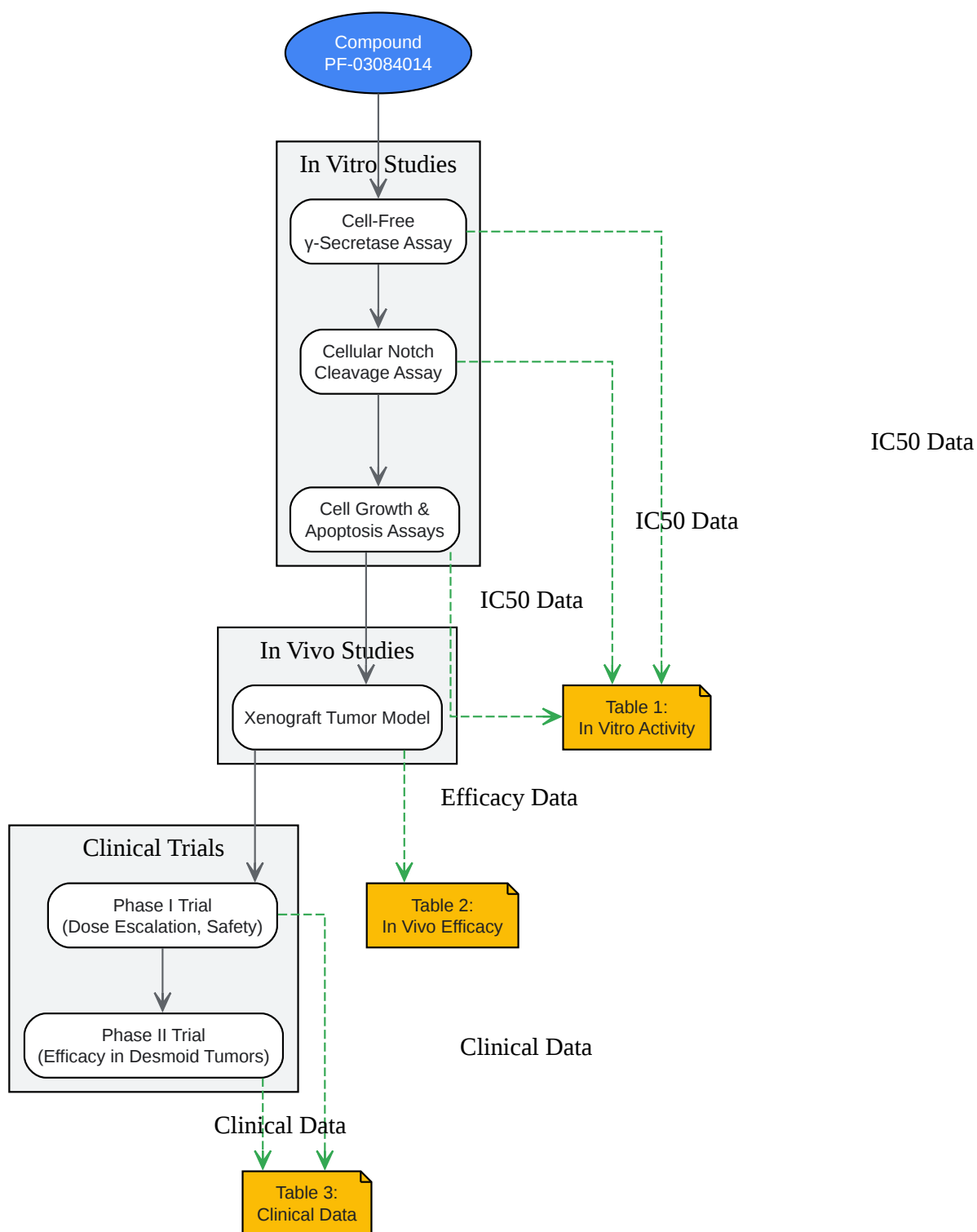
- **Objective:** To evaluate the effect of PF-03084014 on the growth and survival of T-ALL cell lines.
- **Methodology:**
 - **Cell Culture:** Human T-ALL cell lines (HPB-ALL, DND-41, TALL-1, and Sup-T1) are cultured in appropriate media.[6]
 - **Treatment:** Cells are treated with a range of concentrations of PF-03084014 for 7 days.[1]
 - **Cell Cycle Analysis:** Cell cycle distribution is analyzed by propidium iodide (PI) staining of DNA content followed by flow cytometry.[3] An increase in the G0/G1 population indicates cell cycle arrest.[3]

- Apoptosis Measurement: Apoptosis is measured by flow cytometry using FITC-labeled Annexin V staining.[3] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis.
- Western Blot for Apoptosis Markers: Cell lysates are analyzed by Western blotting for the presence of cleaved PARP and activated caspase-3, which are markers of apoptosis.[3][6]

Xenograft Tumor Model Studies

- Objective: To determine the in vivo antitumor efficacy of PF-03084014.
- Methodology:
 - Animal Model: Athymic nude mice are used for the study.[9]
 - Tumor Implantation: HPB-ALL cells are implanted subcutaneously into the flanks of the mice.[9]
 - Treatment: Once tumors reach a specified volume, mice are treated orally with PF-03084014 or vehicle control.[9] Dosing schedules can be continuous or intermittent (e.g., 7 days on/7 days off) to manage potential gastrointestinal toxicity.[1]
 - Tumor Measurement: Tumor volume is measured regularly using calipers.[9]
 - Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed by Western blot for NICD levels and by immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[9]

Experimental Workflow Diagram



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Caption: A logical workflow of the preclinical and clinical evaluation of PF-03084014.

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